Bis(dimethylamino)methylsilane
Overview
Description
Bis(dimethylamino)methylsilane (BDMMS) is a versatile organosilicon compound that has been used in a variety of scientific research applications. It is a colorless liquid that is highly soluble in water and other organic solvents. BDMMS is primarily used as a reagent for the synthesis of organosilicon compounds and as a catalyst for various reactions. It has also been used as a ligand for metal-catalyzed reactions and in the preparation of polymer-supported reagents.
Scientific Research Applications
Synthesis of Silicon Carbonitride Films
Bis(dimethylamino)methylsilane (BDAMS) is utilized in the synthesis of silicon carbonitride (Si:C:N) films. Using remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) from BDAMS as a precursor, this process is significant in creating films with diverse properties. It's found that the substrate temperature critically influences the film growth rate, yield, and mechanism. The Si:C:N films synthesized are valuable for various applications due to their unique physical and mechanical properties (Blaszczyk-Lezak et al., 2007).
Plasma Polymerization for Amino Group-Containing Polymers
BDAMS plays a vital role in plasma polymerization processes. Research indicates that polymer deposition is faster with BDAMS compared to other systems. The polymers produced exhibit different chemical compositions based on the nature of the monomers, and BDAMS is effective in forming polymers with fewer fragmentations of methylamino groups. This application is critical for developing specific polymers with desired properties (Inagaki & Oh-Ishi, 1985).
Development of Oxysilane Polymers
BDAMS is essential in the polycondensation process to create oxysilane polymers. These polymers are synthesized through the aminosilane deficient method and have varied thermal properties. The research provides a systematic description of this polycondensation, offering an alternative route to traditional methods. The synthesized polymers' properties, such as thermal stability and glass transition temperature, are analyzed, proving the versatility of BDAMS in polymer science (Pittman et al., 1976).
Moisture Sensor Devices Using Plasma-Polymerized Films
The quaternization of plasma-polymerized films from BDAMS leads to the development of moisture sensor devices. These quaternized plasma-films are sensitive to moisture changes, showing potential for environmental monitoring and control applications. The films demonstrate a significant decrease in electrical resistance with increasing humidity, making them useful in various sensor technologies (Inagaki, Suzuki, & Oh-Ishi, 1985).
Wurtz-type Coupling Reaction in Organic Synthesis
BDAMS is employed in Wurtz-type coupling reactions, particularly in the synthesis of pseudo-pentacoordinate halodisilanes using magnesium. This application showcases the enhanced reactivity of silicon-halogen bonds influenced by intramolecular amine coordination, contributing significantly to organosilicon chemistry (Tamao et al., 1999).
properties
InChI |
InChI=1S/C5H15N2Si/c1-6(2)8(5)7(3)4/h1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSRTMNPWKRPHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885211 | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)methylsilane | |
CAS RN |
22705-33-5 | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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